molecular formula C13H21NO3 B15191029 3,5-Diethoxy-4-methoxyphenethylamine CAS No. 90109-61-8

3,5-Diethoxy-4-methoxyphenethylamine

Cat. No.: B15191029
CAS No.: 90109-61-8
M. Wt: 239.31 g/mol
InChI Key: ROKMKYBLAPLLER-UHFFFAOYSA-N
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Description

3,5-Diethoxy-4-methoxyphenethylamine: is a chemical compound belonging to the phenethylamine class. It is characterized by the presence of ethoxy groups at the 3 and 5 positions and a methoxy group at the 4 position on the phenyl ring. This compound is known for its structural similarity to other phenethylamines, which are often studied for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethoxy-4-methoxyphenethylamine typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of 3,5-dihydroxybenzaldehyde with ethyl iodide to form 3,5-diethoxybenzaldehyde. This intermediate is then subjected to a reductive amination reaction with 4-methoxyphenethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethoxy-4-methoxyphenethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted phenethylamines with modified functional groups.

Scientific Research Applications

Chemistry: 3,5-Diethoxy-4-methoxyphenethylamine is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It serves as a model compound to understand the interactions between phenethylamines and biological receptors .

Medicine: Although not widely used in medicine, this compound is investigated for its potential therapeutic properties. Research focuses on its effects on the central nervous system and its potential use in treating neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3,5-Diethoxy-4-methoxyphenethylamine involves its interaction with monoamine oxidase enzymes. It acts as a substrate for these enzymes, leading to the inhibition of monoamine oxidase activity. This results in increased levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . The compound’s effects on these neurotransmitter systems are the basis for its potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 3,5-Diethoxy-4-methoxyphenethylamine is unique due to the specific positioning of its ethoxy and methoxy groups. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other phenethylamines. Its unique properties make it a valuable compound for research and industrial applications.

Properties

CAS No.

90109-61-8

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

2-(3,5-diethoxy-4-methoxyphenyl)ethanamine

InChI

InChI=1S/C13H21NO3/c1-4-16-11-8-10(6-7-14)9-12(17-5-2)13(11)15-3/h8-9H,4-7,14H2,1-3H3

InChI Key

ROKMKYBLAPLLER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OC)OCC)CCN

Origin of Product

United States

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